![molecular formula C17H12BrClN6O3 B11692543 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated benzodioxole ring and a tetrazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the bromination of a benzodioxole precursor under controlled conditions.
Tetrazole Formation: The tetrazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an azide and a nitrile.
Condensation Reaction: The final step involves the condensation of the brominated benzodioxole and the tetrazole derivative with an acetohydrazide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s unique structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide involves its interaction with specific molecular targets. The brominated benzodioxole ring and tetrazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-propan-2-ylbenzamide
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide is unique due to its combination of a brominated benzodioxole ring and a tetrazole moiety. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H12BrClN6O3 |
|---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H12BrClN6O3/c18-12-6-15-14(27-9-28-15)5-10(12)7-20-21-16(26)8-25-23-17(22-24-25)11-3-1-2-4-13(11)19/h1-7H,8-9H2,(H,21,26)/b20-7+ |
InChI Key |
VDPOEAWHANDWGU-IFRROFPPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)
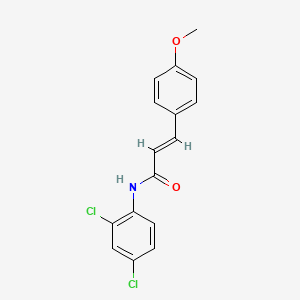
![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)
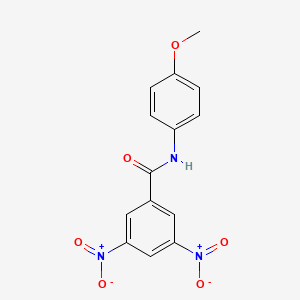
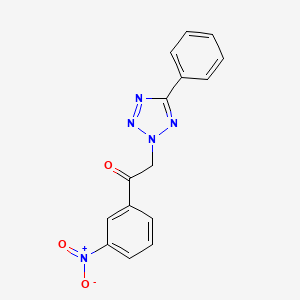
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)
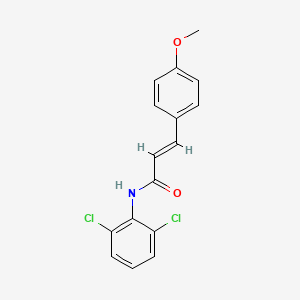
![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
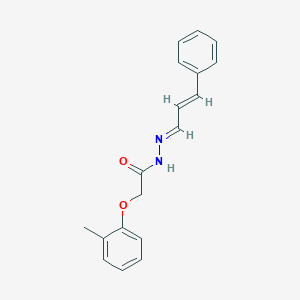
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
